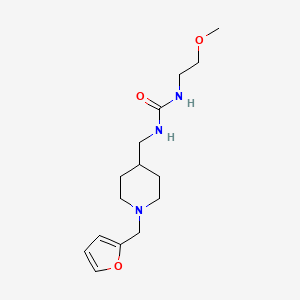

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Description

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a complex organic compound that features a furan ring, a piperidine ring, and a urea moiety

Properties

IUPAC Name |

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-20-10-6-16-15(19)17-11-13-4-7-18(8-5-13)12-14-3-2-9-21-14/h2-3,9,13H,4-8,10-12H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJOCUVVEVJUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting furan-2-carbaldehyde with piperidine in the presence of a suitable catalyst.

Urea Formation: The next step involves the reaction of the piperidine intermediate with an isocyanate derivative to form the urea moiety. This reaction is typically carried out under mild conditions to prevent decomposition of the intermediate.

Final Coupling: The final step involves the coupling of the urea derivative with 2-methoxyethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-ethoxyethyl)urea: Similar structure with an ethoxy group instead of a methoxy group.

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-hydroxyethyl)urea: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct pharmacological or material properties compared to its analogs.

Biological Activity

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : This involves reacting furan-2-carbaldehyde with piperidine in the presence of a suitable catalyst.

- Urea Formation : The piperidine intermediate is then reacted with an isocyanate derivative to form the urea moiety.

- Final Coupling : The urea derivative is coupled with 2-methoxyethylamine to yield the final compound.

The compound has a molecular formula of and exhibits unique properties due to its functional groups, which may impart distinct pharmacological effects compared to similar compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can include:

- Receptor Binding : It may bind to various receptors, influencing signaling pathways.

- Enzyme Inhibition : Inhibition of enzymes involved in critical biochemical pathways can lead to therapeutic effects.

- Signal Modulation : The compound may modulate cellular signaling pathways, affecting cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of furan-containing ureas exhibit broad-spectrum antimicrobial activity. For instance, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), was tested against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus. The results indicated significant antibacterial effects, with varying Minimum Inhibitory Concentrations (MICs) across different pathogens:

| Pathogen | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Salmonella typhi | 0.001 | <0.1 |

| Escherichia coli | 0.01 | >0.1 |

| Staphylococcus aureus | 1.0 | >1.0 |

| Bacillus subtilis | Not inhibited | - |

This data suggests that while the compound exhibits bactericidal properties against certain pathogens, it shows limited activity against others like Bacillus subtilis .

Neuropharmacological Activity

In addition to antimicrobial properties, compounds similar to this compound are being investigated for their neuropharmacological effects. Research indicates potential applications in treating neurological disorders through modulation of neurotransmitter systems and neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activity of furan derivatives:

- Antibacterial Efficacy : A study highlighted the effectiveness of furan-based compounds against various bacterial strains, emphasizing their potential for developing new antibiotics .

- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of related compounds in models of neurodegeneration, showing promising results that warrant further investigation into their mechanisms.

- Synthetic Pathways : Detailed synthetic routes have been documented, showcasing the versatility in modifying the structure to enhance biological activity while maintaining stability and solubility in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea, and how do reaction conditions influence yield?

- Methodology :

- Stepwise coupling : Use carbodiimide-based coupling reagents (e.g., EDCI) to sequentially attach the furan-2-ylmethyl-piperidine and 2-methoxyethyl groups to the urea core. Solvent choice (DMF or CH₂Cl₂) and catalysts (DMAP, triethylamine) are critical for intermediate stability .

- Purification : Employ column chromatography and HPLC to isolate intermediates, ensuring >95% purity. Monitor reactions via TLC or LC-MS to identify side products (e.g., unreacted piperidinyl precursors) .

- Key Challenges : Competing side reactions (e.g., over-alkylation) require temperature control (0–25°C) and stoichiometric precision .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

- Methodology :

- NMR : Use ¹H/¹³C NMR to verify substituent connectivity (e.g., furan’s α-protons at δ 6.2–6.4 ppm, urea NH signals at δ 5.8–6.1 ppm). Compare with analogs in and .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~348.4 g/mol). Discrepancies >2 ppm suggest impurities or incorrect adducts .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility screening : Test in DMSO, PBS, and cell culture media. The 2-methoxyethyl group enhances polar solvent solubility, but aggregation may occur at >100 µM .

- Stability profiling : Use LC-MS to monitor degradation under physiological pH (7.4 vs. 3.0) and UV exposure. Hydrolysis of the urea moiety is a major degradation pathway .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor affinity vs. cellular efficacy) be resolved?

- Methodology :

- Assay validation : Compare binding affinity (SPR, ITC) with functional assays (cAMP/GTPγS for GPCR targets). notes furan-containing ureas may show off-target activity at adrenergic receptors, requiring counter-screens .

- Metabolic interference : Test liver microsome stability; the furan ring may undergo CYP450-mediated oxidation, reducing bioavailability .

Q. What computational strategies predict the compound’s binding mode to neurological targets (e.g., sigma-1 receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 6DK2). The piperidine-furan moiety likely occupies hydrophobic pockets, while urea forms hydrogen bonds .

- MD simulations : Run 100-ns simulations to assess binding stability. Free energy calculations (MM-PBSA) quantify contributions of substituents (e.g., 2-methoxyethyl improves water bridging) .

Q. How can researchers optimize the compound’s pharmacokinetic profile without altering its core structure?

- Methodology :

- Prodrug design : Modify the urea NH with ester-protected groups (e.g., acetyl) to enhance membrane permeability. shows similar strategies improved brain penetration in coumarin-linked ureas .

- Formulation : Use lipid nanoparticles or cyclodextrin complexes to address low aqueous solubility (<10 µg/mL) observed in .

Q. What structural analogs of this compound exhibit improved selectivity for kinase targets, and how are they synthesized?

- Methodology :

- SAR studies : Replace the furan with thiophene () or pyridine () to reduce off-target effects. Activity cliffs (e.g., >10-fold potency drop) highlight critical substituents .

- Parallel synthesis : Use a Ugi-4CR approach to generate analogs with varied aryl and alkyl groups on the urea core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.